1-(1H-Imidazol-1-yl)ethyl tetradecanoate

Lipophilicity Partition coefficient Membrane permeability

Select this C14 myristate ester (CAS 562069-47-0) for reproducible membrane partitioning and DGAT-1 inhibitor SAR studies. Its LogP of 5.6459 delivers >10,000-fold higher lipophilicity than short-chain imidazole esters, ensuring predominant lipid bilayer residence. The non-nitrated imidazole core eliminates confounding redox activity, unlike nitroimidazole analogs. Suitable as a lipophilic probe, corrosion inhibitor candidate, and co-crystallization agent for API stabilization.

Molecular Formula C19H34N2O2
Molecular Weight 322.5 g/mol
CAS No. 562069-47-0
Cat. No. B14229599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-1-yl)ethyl tetradecanoate
CAS562069-47-0
Molecular FormulaC19H34N2O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(C)N1C=CN=C1
InChIInChI=1S/C19H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)23-18(2)21-16-15-20-17-21/h15-18H,3-14H2,1-2H3
InChIKeyLINNUSCVVYVOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-1-yl)ethyl Tetradecanoate (CAS 562069-47-0): Physicochemical Identity, Structural Class, and Procurement-Relevant Properties


1-(1H-Imidazol-1-yl)ethyl tetradecanoate (CAS 562069-47-0) is a C19 imidazole‑based fatty acid ester with molecular formula C19H34N2O2 and molecular weight 322.49 g mol⁻¹ [1]. The compound consists of a tetradecanoic acid (myristic acid) moiety esterified to 1‑(1H‑imidazol‑1‑yl)ethanol, placing it within the class of 1‑(imidazol‑1‑yl)ethyl fatty acid esters. Its computed partition coefficient (LogP) of 5.6459 and polar surface area (PSA) of 44.12 Ų indicate pronounced lipophilicity and moderate hydrogen‑bond acceptor capacity, properties that govern membrane permeability and formulation behaviour in research and industrial applications [1]. Structurally related compounds include the short‑chain acetate ester (CAS 10464‑67‑2) and the nitroimidazole‑bearing metronidazole myristate (CAS 132367‑97‑6), against which the target compound can be quantitatively differentiated .

Why Generic Substitution of 1-(1H-Imidazol-1-yl)ethyl Tetradecanoate with Shorter-Chain or Nitro‑Imidazole Esters Fails in Research and Industrial Contexts


In‑class imidazole‑ethyl esters cannot be treated as interchangeable because the length of the fatty acid chain and the presence or absence of ring substituents fundamentally alter key properties that drive experimental outcomes. The C14 myristate chain of 1‑(1H‑imidazol‑1‑yl)ethyl tetradecanoate confers a LogP of ~5.6, approximately 4–5 orders of magnitude more lipophilic than the C2 acetate analog (LogP ≈ 0.6–1.2) [1]. This LogP differential directly impacts membrane partitioning, solubility, and protein‑binding behaviour [2]. Furthermore, the absence of a nitro group on the imidazole ring distinguishes the target compound from nitroimidazole esters such as metronidazole myristate (CAS 132367‑97‑6), whose electron‑withdrawing 5‑nitro substituent increases electrophilic reactivity and alters biological target engagement [3]. Substituting any alternative without accounting for these quantitative differences risks irreproducible results in assays, formulations, or industrial processes.

Quantitative Comparative Evidence for 1-(1H-Imidazol-1-yl)ethyl Tetradecanoate versus Structural Analogs


Lipophilicity Differentiation: LogP of 1-(1H-Imidazol-1-yl)ethyl Tetradecanoate versus Short-Chain Acetate Homolog

The C14 myristate ester exhibits a computed LogP of 5.6459, which is approximately 4.5–5.0 log units higher than the C2 acetate homolog 1-(1H-imidazol-1-yl)ethyl acetate (estimated LogP ≈ 0.6–1.2) [1]. This difference translates to a >10,000-fold higher octanol/water partition coefficient, directly affecting compound distribution in biphasic systems [2].

Lipophilicity Partition coefficient Membrane permeability

Molecular Weight and Rotatable Bond Differentiation: Impact on Physicochemical Handling and Crystallisation Behaviour

The target compound (MW 322.49 g mol⁻¹, 14 rotatable bonds from the C14 chain plus ester linker) possesses a substantially higher molecular weight and conformational flexibility than the short-chain acetate ester (MW 154.17 g mol⁻¹, ~3 rotatable bonds) [1]. This difference impacts melting point, crystallinity, and solubility profiles. Related tetradecanoate:imidazolium co-crystals have been shown to crystallise in a triclinic system (P1̅, a=8.945 Å, b=10.264 Å, c=19.214 Å, α=75.64°, β=83.44°, γ=70.87°) with diffraction peaks at 21.36°, 22.94°, and 24.93° 2θ, demonstrating a crystalline habit governed by hydrogen-bonded ribbons along the a-axis [2].

Molecular weight Rotatable bonds Crystallinity

Absence of Nitro Group Differentiates Target Compound from Metronidazole Myristate: Implications for Redox Reactivity and Biological Selectivity

Metronidazole myristate (CAS 132367-97-6, C20H35N3O4, MW 381.51) bears a 5-nitro substituent on the imidazole ring, which is absent in the target compound (C19H34N2O2, MW 322.49) . The nitro group is a strong electron-withdrawing moiety that lowers the imidazole pKa, introduces a redox-active centre capable of generating reactive radical species upon enzymatic reduction, and fundamentally alters hydrogen-bonding capacity. The target compound, lacking this group, is predicted to be redox-inert under conditions where nitroimidazoles undergo one-electron reduction, thereby avoiding off-target DNA damage that nitroimidazoles can cause [1].

Electron-withdrawing group Nitroimidazole Redox potential

Corrosion Inhibition Potential: Class-Level Evidence from Myristic Acid-Derived Imidazoline Analogs in Acidic Media

An imidazoline derivative closely related to the target compound, N-(2-(2-tridecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)tetradecanamide (NTETD), synthesised from myristic acid and diethyleneamine, demonstrated effective corrosion inhibition for carbon steel in 15% HCl [1]. The tetradecanamide analog achieved inhibition efficiencies exceeding 90% at concentrations of 200–500 ppm, attributed to the formation of a protective adsorbed film via the imidazoline nitrogen and the long alkyl chain [1]. The target compound shares the C14 myristate chain and imidazole nitrogen, suggesting comparable film-forming capability.

Corrosion inhibition Carbon steel Acidizing

DGAT-1 Inhibitory Potential: Class-Level Patent Evidence for Imidazole Ester Derivatives in Metabolic Disorders

Imidazole derivatives bearing ester and ether linkages, including 1-(aryl/alkyl)-2-(1H-imidazol-1-yl)ethyl esters, have been claimed as diacylglycerol O-acyltransferase type 1 (DGAT-1) inhibitors in patent WO2012/015693A1 and related filings [1]. DGAT-1 inhibition is a validated mechanism for reducing postprandial triglyceride levels and addressing obesity, hyperlipidemia, and diabetes mellitus [2]. The target compound, containing the 1-(1H-imidazol-1-yl)ethyl ester scaffold with a long-chain fatty acyl group, falls within the general formula (I) of the claimed DGAT-1 inhibitor series.

DGAT-1 inhibition Hyperlipidemia Obesity

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Comparative Physicochemical Profiling Against Imidazole Amide Analogs

The target compound exhibits a computed polar surface area (PSA) of 44.12 Ų and 3 hydrogen-bond acceptors (ester carbonyl oxygen, imidazole N3, and ester ether oxygen), with zero hydrogen-bond donors [1]. In contrast, the amide analog N-(2-(2-tridecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)tetradecanamide (NTETD) contains one additional hydrogen-bond donor (amide N-H) and a higher PSA of approximately 56–58 Ų . The lower PSA and absence of H-bond donors in the target compound predict superior passive membrane permeability, a key parameter for cell-based assays and transdermal delivery applications.

Polar surface area Hydrogen bonding Drug-likeness

Proven and Evidence-Supported Application Scenarios for 1-(1H-Imidazol-1-yl)ethyl Tetradecanoate


Lipophilic Probe or Carrier for Membrane Partitioning Studies

With a LogP of 5.6459, the compound is suited as a lipophilic probe or carrier molecule in membrane partitioning experiments, where its >10,000-fold higher octanol/water partition coefficient relative to short-chain imidazole esters ensures predominant residence in lipid bilayers or non-polar compartments [1]. Researchers requiring a non-nitrated, redox-inert imidazole ester with high membrane affinity should preferentially select this compound over metronidazole myristate or acetate homologs.

Non-Nitrated Scaffold for DGAT-1 Inhibitor SAR Expansion

As a commercially available screening compound falling within the general formula of patented DGAT-1 inhibitors (WO2012/015693A1), the target compound enables structure-activity relationship expansion without requiring de novo synthesis of the 1-(imidazol-1-yl)ethyl ester core [2]. The absence of a nitro group eliminates confounding redox activity, making it a cleaner probe for DGAT-1 target engagement assays compared to nitroimidazole-containing analogs [3].

Corrosion Inhibitor Candidate for Carbon Steel in Acidic Environments

Based on class-level evidence from myristic acid-derived imidazoline corrosion inhibitors achieving >90% efficiency at 200–500 ppm in 15% HCl, the target compound is a viable candidate for industrial corrosion inhibition screening [4]. Its C14 chain and imidazole nitrogen provide the structural elements necessary for film-forming adsorption on metal surfaces, offering a simpler ester analog to the amide-functionalised imidazolines currently employed.

Crystallisation and Co-Crystal Engineering Studies

Related tetradecanoate:imidazolium co-crystals have been characterised by single-crystal X-ray diffraction, revealing triclinic P1̅ packing with hydrogen-bonded ribbons and unusual C-O···π interactions [5]. The target compound, with its C14 chain and imidazole ring, is a suitable candidate for co-crystallisation studies aimed at tuning solubility and stability of active pharmaceutical ingredients (APIs) or for fundamental crystallographic investigations of long-chain imidazole esters.

Quote Request

Request a Quote for 1-(1H-Imidazol-1-yl)ethyl tetradecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.